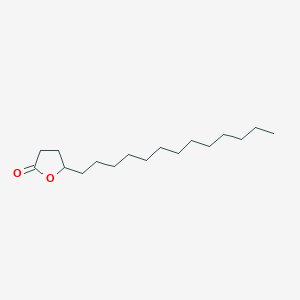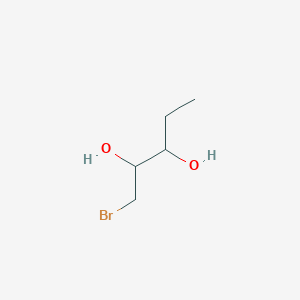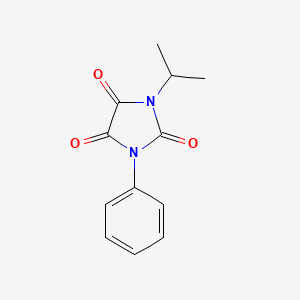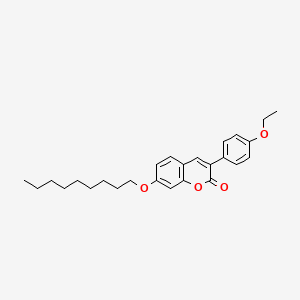![molecular formula C15H13N3O2 B14329014 4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid CAS No. 110325-32-1](/img/structure/B14329014.png)
4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid is a compound that features an indazole moiety linked to a benzoic acid structure Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid typically involves the condensation of 1H-indazole with 4-chloromethylbenzoic acid. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce nitro, sulfonyl, or other functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[(1H-Indazol-1-yl)amino]methyl}benzoic acid
- 4-{[(1H-Imidazol-1-yl)methyl]benzoic acid}
- 4-{[(1H-Benzimidazol-1-yl)methyl]benzoic acid}
Uniqueness
4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid is unique due to the specific positioning of the indazole moiety, which can influence its binding affinity and selectivity for biological targets. This structural feature can result in distinct biological activities compared to similar compounds, making it a valuable molecule for drug discovery and development .
Propiedades
Número CAS |
110325-32-1 |
|---|---|
Fórmula molecular |
C15H13N3O2 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
4-[(1H-indazol-5-ylamino)methyl]benzoic acid |
InChI |
InChI=1S/C15H13N3O2/c19-15(20)11-3-1-10(2-4-11)8-16-13-5-6-14-12(7-13)9-17-18-14/h1-7,9,16H,8H2,(H,17,18)(H,19,20) |
Clave InChI |
XJJOSNVHEPLEOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC2=CC3=C(C=C2)NN=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







silane](/img/structure/B14328963.png)



![Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14328980.png)
![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)


![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)
